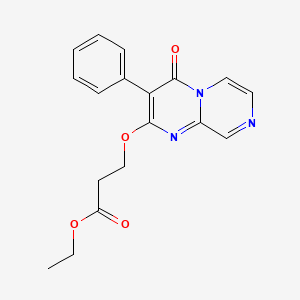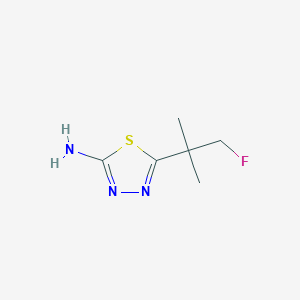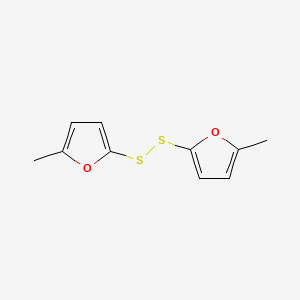![molecular formula C18H16ClNO2 B12911985 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline CAS No. 61190-24-7](/img/structure/B12911985.png)
4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a chlorophenyl group attached to the isoquinoline core, along with two methoxy groups at positions 7 and 8. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride and 7,8-dimethoxyisoquinoline.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions. A suitable solvent such as dichloromethane or toluene is used.
Catalysts: A base such as potassium carbonate or sodium hydride is used to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzyl chloride is added dropwise to a solution of 7,8-dimethoxyisoquinoline in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Automation: Automated systems are used for precise control of reaction conditions, ensuring consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
4-Chlorophenyl methyl sulfone: A sulfone analog with similar structural features.
7,8-Dimethoxyisoquinoline: A simpler isoquinoline derivative without the chlorophenyl group.
Comparison:
Uniqueness: 4-[(4-Chlorophenyl)methyl]-7,8-dimethoxyisoquinoline is unique due to the presence of both the chlorophenyl and methoxy groups, which confer distinct chemical and biological properties.
Chemical Properties: The compound exhibits different reactivity and stability compared to its analogs.
Biological Activities: It may have unique biological activities not observed in similar compounds, making it a valuable subject of study.
Propiedades
Número CAS |
61190-24-7 |
|---|---|
Fórmula molecular |
C18H16ClNO2 |
Peso molecular |
313.8 g/mol |
Nombre IUPAC |
4-[(4-chlorophenyl)methyl]-7,8-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H16ClNO2/c1-21-17-8-7-15-13(9-12-3-5-14(19)6-4-12)10-20-11-16(15)18(17)22-2/h3-8,10-11H,9H2,1-2H3 |
Clave InChI |
NUDAZSLDJKHWKZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)C(=CN=C2)CC3=CC=C(C=C3)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[({4-chloro-6-[3-methyl-4-(3-methylbutanoyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetyl]piperidine-3-carboxylate](/img/structure/B12911909.png)
![4-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12911910.png)
![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)







![2-Methyl-1-oxopropan-2-yl benzo[d]oxazole-3(2H)-carboxylate](/img/structure/B12911948.png)



